2-Amino-N-(5-cyanopentyl)benzamide
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Overview
Description
2-Amino-N-(5-cyanopentyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(5-cyanopentyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Another method involves the reduction of 2-nitro-3-methyl benzoic acid followed by chlorination, esterification, and ammonolysis reactions. This multi-step process provides a high yield and is suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(5-cyanopentyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Ni, H2/Rh
Substitution: NBS for bromination
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Amino-N-(5-cyanopentyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N-(5-cyanopentyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, 2-aminobenzamide derivatives are known to bind to zinc in the histone deacetylase (HDAC) structure, which plays a role in regulating gene expression and has implications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
- Chidamide (CS055)
- Entinostat (MS-275)
- Mocetinostat (MGCD0103)
Uniqueness
2-Amino-N-(5-cyanopentyl)benzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner compared to other benzamide derivatives.
Properties
CAS No. |
88346-69-4 |
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Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-amino-N-(5-cyanopentyl)benzamide |
InChI |
InChI=1S/C13H17N3O/c14-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)15/h3-4,7-8H,1-2,5-6,10,15H2,(H,16,17) |
InChI Key |
BIKFETJMPBNCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC#N)N |
Origin of Product |
United States |
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